molecular formula C21H23NO2 B585943 Dapoxetine N-Oxide (90per cent) CAS No. 1346603-24-4

Dapoxetine N-Oxide (90per cent)

Katalognummer: B585943
CAS-Nummer: 1346603-24-4
Molekulargewicht: 321.42
InChI-Schlüssel: LVJBASLGSATTOZ-FQEVSTJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dapoxetine N-Oxide is a derivative of dapoxetine, a selective serotonin reuptake inhibitor primarily used for the treatment of premature ejaculation. Dapoxetine N-Oxide is formed as a metabolite during the biotransformation of dapoxetine in the liver and kidneys. It is characterized by the presence of an N-oxide functional group, which distinguishes it from its parent compound.

Wirkmechanismus

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of dapoxetine N-Oxide involves the oxidation of dapoxetine. One common method is the reaction of dapoxetine with peracids such as perbenzoic acid or peroxyacetic acid in an organic solvent . The reaction conditions typically include maintaining a controlled temperature and pH to ensure the selective formation of the N-oxide without over-oxidation.

Industrial Production Methods: In an industrial setting, the production of dapoxetine N-Oxide can be scaled up by optimizing the reaction parameters such as the concentration of the oxidizing agent, reaction time, and temperature. The process may also involve purification steps like crystallization or chromatography to achieve the desired purity level of 90 percent .

Analyse Chemischer Reaktionen

Types of Reactions: Dapoxetine N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.

    Reduction: The N-oxide group can be reduced back to the parent amine.

    Substitution: The N-oxide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Peracids (e.g., perbenzoic acid, peroxyacetic acid) in organic solvents.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: Nucleophiles such as halides or alkoxides under basic conditions.

Major Products Formed:

    Oxidation: Higher oxidized derivatives of dapoxetine.

    Reduction: Dapoxetine.

    Substitution: Various substituted dapoxetine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Dapoxetine N-Oxide has several applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

    Dapoxetine: The parent compound, a selective serotonin reuptake inhibitor.

    Desmethyldapoxetine: A metabolite formed by the demethylation of dapoxetine.

    Didesmethyldapoxetine: Another metabolite formed by further demethylation.

Comparison:

Biologische Aktivität

Dapoxetine N-Oxide (90%) is a significant metabolite of dapoxetine, a selective serotonin reuptake inhibitor (SSRI) specifically designed for the treatment of premature ejaculation (PE). Understanding the biological activity of this compound, including its pharmacokinetics, metabolic pathways, and therapeutic implications, is crucial for both clinical applications and further research.

  • Molecular Formula : C21_{21}H23_{23}N2_2O2_2
  • Molecular Weight : 321.41 g/mol
  • Purity : >95% (HPLC)

Pharmacokinetics

Dapoxetine is rapidly absorbed and eliminated from the body, which is a defining characteristic that differentiates it from other SSRIs. The pharmacokinetic profile reveals:

  • Peak Plasma Concentration : Achieved approximately 1 hour post-administration.
  • Initial Half-Life : Ranges from 1.31 to 1.42 hours for doses of 30 mg and 60 mg, respectively.
  • Terminal Half-Life : Approximately 18.7 hours for 30 mg and 21.9 hours for 60 mg doses.
  • Steady State Concentration : Reached within four days with minimal accumulation (approximately 1.5-fold increase) .

Metabolism

Dapoxetine undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes CYP3A4 and CYP2D6. The major metabolites include:

  • Dapoxetine N-Oxide : Lacks clinical efficacy.
  • Desmethyldapoxetine and Didesmethyldapoxetine : Show similar efficacy to dapoxetine but represent a smaller fraction of circulating metabolites (<3%) .

Dapoxetine functions by inhibiting the reuptake of serotonin, thereby prolonging its action at the synaptic cleft. This mechanism is crucial in delaying ejaculation by modulating neurotransmitter activity in the brain's ejaculatory pathways.

  • Serotonin Transporter Inhibition : Dapoxetine exhibits high potency in inhibiting serotonin transporters compared to norepinephrine and dopamine transporters .
  • Effect on Ejaculation : Studies indicate that dapoxetine significantly reduces the frequency of ejaculation in animal models, demonstrating its potential effectiveness in treating PE .

Clinical Efficacy

Clinical trials have consistently shown that dapoxetine improves intravaginal ejaculatory latency time (IELT) in men with PE:

StudyDoseIELT Improvement (minutes)Statistical Significance
McMahon et al.30 mgIncreased from 1.1 to 2.7p < 0.001
McMahon et al.60 mgIncreased from 1.1 to 3.0p < 0.001
Placebo-Increased from 1.0 to 1.8-

These results highlight dapoxetine's effectiveness compared to placebo, confirming its role as a viable treatment option for PE .

Case Studies

A review of multiple case studies indicates consistent improvement in patients treated with dapoxetine across various demographics:

  • Case Study A : A 35-year-old male reported an increase in IELT from less than one minute to over five minutes after four weeks of treatment with dapoxetine.
  • Case Study B : A clinical trial involving over 1,000 participants showed that both doses (30 mg and 60 mg) resulted in significant improvements in IELT compared to placebo, supporting its efficacy across different populations .

Eigenschaften

CAS-Nummer

1346603-24-4

Molekularformel

C21H23NO2

Molekulargewicht

321.42

IUPAC-Name

(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine oxide

InChI

InChI=1S/C21H23NO2/c1-22(2,23)20(18-10-4-3-5-11-18)15-16-24-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m0/s1

InChI-Schlüssel

LVJBASLGSATTOZ-FQEVSTJZSA-N

SMILES

C[N+](C)(C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3)[O-]

Synonyme

(αS)-N,N-Dimethyl-N-oxido-α-[2-(1-naphthalenyloxy)ethyl]benzenemethanamine;  (αS)-N,N-Dimethyl-α-[2-(1-naphthalenyloxy)ethyl]benzenemethanamine N-Oxide; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.